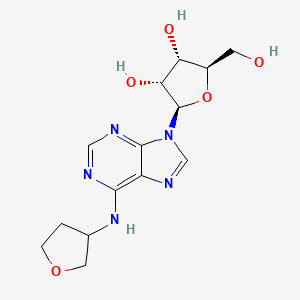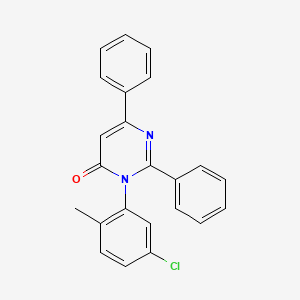
3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a 5-chloro-2-methylphenyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylbenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with urea to yield the desired pyrimidinone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-methylphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
- 2-Chloro-5-methylphenyl isocyanate
Uniqueness
3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
| 89069-86-3 | |
Formule moléculaire |
C23H17ClN2O |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN2O/c1-16-12-13-19(24)14-21(16)26-22(27)15-20(17-8-4-2-5-9-17)25-23(26)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
GYQKDJYREHAHHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
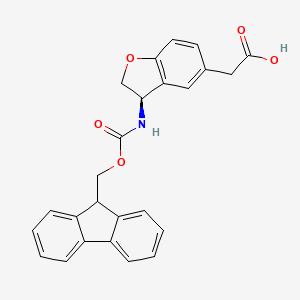
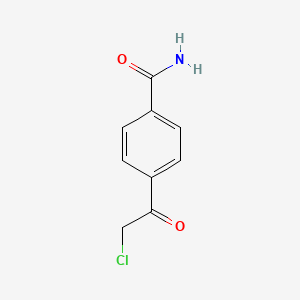

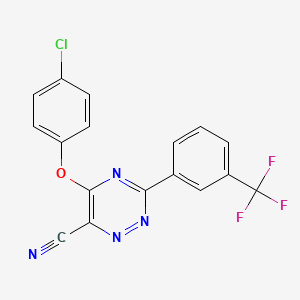
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
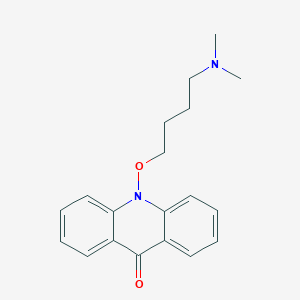
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)

![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)


